2,5-Dichlorothiophene-3-carbaldehyde
Overview
Description
2,5-Dichlorothiophene-3-carbaldehyde is an organic compound with the molecular formula C5H2Cl2OS. It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. This compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions and an aldehyde group at the 3 position on the thiophene ring. It is commonly used in various chemical syntheses and research applications due to its unique reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dichlorothiophene-3-carbaldehyde can be synthesized through several methods. One common approach involves the chlorination of thiophene derivatives followed by formylation. For instance, 2,5-dichlorothiophene can be subjected to a Vilsmeier-Haack reaction, where it reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 3 position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination and formylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichlorothiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: 2,5-Dichlorothiophene-3-carboxylic acid.
Reduction: 2,5-Dichlorothiophene-3-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dichlorothiophene-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2,5-dichlorothiophene-3-carbaldehyde largely depends on its reactivity and the functional groups present The aldehyde group can participate in various chemical reactions, such as nucleophilic addition and condensation reactionsThese properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
2,5-Dichlorothiophene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2,5-Dichlorothiophene-3-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
2,5-Dichlorothiophene: Lacks the aldehyde group, making it less reactive in certain types of reactions.
Uniqueness: 2,5-Dichlorothiophene-3-carbaldehyde is unique due to the presence of both electron-withdrawing chlorine atoms and an electron-withdrawing aldehyde group. This combination enhances its reactivity and makes it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
2,5-dichlorothiophene-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2OS/c6-4-1-3(2-8)5(7)9-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHQASYUHZFSKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383883 | |
Record name | 2,5-dichlorothiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61200-60-0 | |
Record name | 2,5-dichlorothiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dichlorothiophene-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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